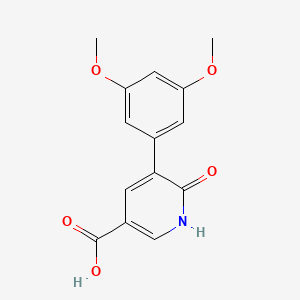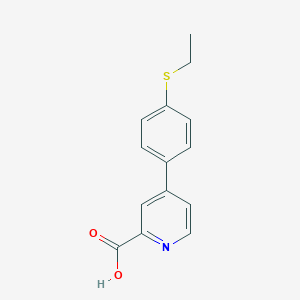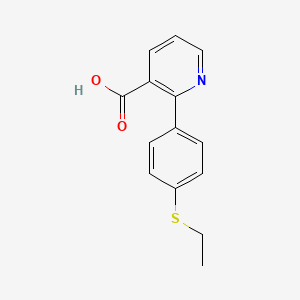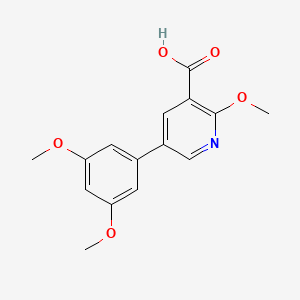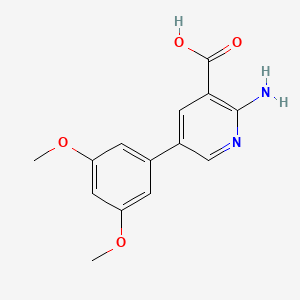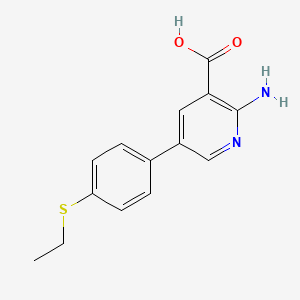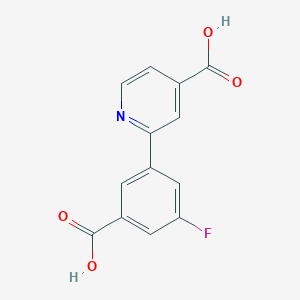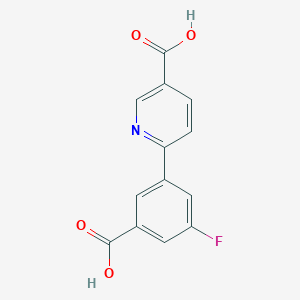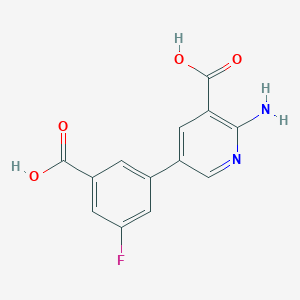
5-(3-Carboxy-5-fluorophenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Carboxy-5-fluorophenyl)picolinic acid (5-CFPA) is a carboxylic acid that has been studied for its potential applications in science and medicine. It has been found to have unique properties that make it useful in a variety of laboratory experiments, as well as its potential to be used in therapeutic treatments.
科学的研究の応用
5-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% has been studied for its potential applications in scientific research. It has been found to have high affinity for the serotonin transporter, making it useful for studying the pharmacology of serotonin. It has also been studied for its potential to be used as a fluorescent probe in biosensors and imaging agents. In addition, it has been used to study the structure and function of proteins, as well as its potential to be used as a drug delivery system.
作用機序
The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% is still being studied, however, it is hypothesized that it binds to the serotonin transporter and prevents the reuptake of serotonin. This could potentially lead to an increase in serotonin levels in the brain, which could have therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% are still being studied. However, it has been found to have some potential therapeutic effects, such as the potential to reduce anxiety and depression. In addition, it has been found to have anti-inflammatory and antioxidant effects, as well as the potential to be used as an anticancer agent.
実験室実験の利点と制限
The main advantage of using 5-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% in laboratory experiments is its high affinity for the serotonin transporter, which makes it useful for studying the pharmacology of serotonin. In addition, its fluorescent properties make it useful for imaging agents and biosensors. However, one limitation of using 5-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% is that it is not very stable in water, which can make it difficult to use in some experiments.
将来の方向性
There are many potential future directions for 5-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% research. These include further studies into its potential therapeutic effects, such as its potential to be used as an antidepressant or anti-inflammatory agent. In addition, further research could be conducted into its potential to be used as an imaging agent or drug delivery system. Additionally, further studies could be conducted into its mechanism of action, as well as its potential to be used in other laboratory experiments.
合成法
5-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% is synthesized through the condensation of 3-carboxy-5-fluorophenylacetic acid and picolinic acid. This reaction is carried out in an aqueous medium in the presence of a base such as sodium hydroxide. The product is then purified through the use of a column chromatography and recrystallization.
特性
IUPAC Name |
5-(3-carboxy-5-fluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-10-4-8(3-9(5-10)12(16)17)7-1-2-11(13(18)19)15-6-7/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPJYVWFUKUOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)F)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

